![molecular formula C17H14N6O4 B11931558 6-nitro-2-[3-(6-nitro-1H-benzimidazol-2-yl)propyl]-1H-benzimidazole CAS No. 51877-67-9](/img/structure/B11931558.png)

6-nitro-2-[3-(6-nitro-1H-benzimidazol-2-yl)propyl]-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Biological nitrification inhibition (BNBI) is a chemical ecological phenomenon where plants release specific compounds from their roots to suppress nitrification. This process is an effective strategy for improving nitrogen uptake by limiting nitrogen losses from agricultural fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of biological nitrification inhibition compounds involves the isolation of target compounds from plant root exudates. For instance, 6-methoxy-2(3H)-benzoxazolone (MBOA), a key biological nitrification inhibition compound, is isolated using chromatographic techniques and bioassays . The process typically involves growing plants hydroponically, collecting root exudates using water-based solutions, and extracting biological nitrification inhibition activity .

Industrial Production Methods: Industrial production of biological nitrification inhibition compounds is still in its nascent stages. The focus is on optimizing the extraction and purification processes to ensure the scalability of production. Techniques such as large-scale chromatography and advanced bioassays are employed to isolate and quantify biological nitrification inhibition compounds from plant root exudates .

Chemical Reactions Analysis

Types of Reactions: Biological nitrification inhibition compounds undergo various chemical reactions, including oxidation and reduction. For example, 6-methoxy-2(3H)-benzoxazolone inhibits the conversion of ammonia to hydroxylamine and hydroxylamine to nitrite in ammonia-oxidizing bacteria .

Common Reagents and Conditions: Common reagents used in the reactions involving biological nitrification inhibition compounds include ammonia monooxygenase and hydroxylamine oxidoreductase. The conditions typically involve soil incubation and the presence of specific enzymes .

Major Products Formed: The major products formed from the reactions involving biological nitrification inhibition compounds include nitrite and nitrate. the activity of these compounds is often reduced due to biodegradation by soil microbes .

Scientific Research Applications

Biological nitrification inhibition compounds have a wide range of scientific research applications. They are used in agriculture to improve nitrogen use efficiency and reduce nitrogen losses from soil . In biology, these compounds help in understanding the regulatory mechanisms of nitrification inhibition in plants . In medicine, they are being explored for their potential to inhibit specific enzymatic pathways . Industrial applications include the development of environment-friendly agricultural systems and the enhancement of nitrogen recovery from fertilizers .

Mechanism of Action

The mechanism of action of biological nitrification inhibition compounds involves the inhibition of key enzymatic pathways in nitrifying bacteria. For instance, 6-methoxy-2(3H)-benzoxazolone blocks both ammonia monooxygenase and hydroxylamine oxidoreductase enzymatic pathways, thereby inhibiting the conversion of ammonia to nitrite . The release of these compounds from plant roots is regulated by factors such as the presence of ammonium and low pH in the rhizosphere .

Comparison with Similar Compounds

Biological nitrification inhibition compounds are unique in their ability to inhibit nitrification through natural plant processes. Similar compounds include sakuranetin and sorgoleone, which also inhibit nitrification by blocking specific enzymatic pathways . biological nitrification inhibition compounds like 6-methoxy-2(3H)-benzoxazolone are more effective in certain conditions due to their specific molecular targets and pathways .

List of Similar Compounds:- Sakuranetin

- Sorgoleone

- Methyl 3-(4-hydroxyphenyl) propionate

- Linoleic acid

- Brachialactone

Properties

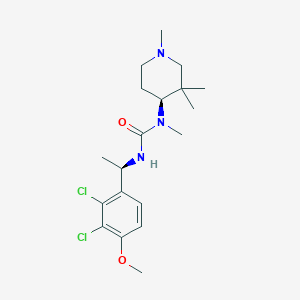

CAS No. |

51877-67-9 |

|---|---|

Molecular Formula |

C17H14N6O4 |

Molecular Weight |

366.3 g/mol |

IUPAC Name |

6-nitro-2-[3-(6-nitro-1H-benzimidazol-2-yl)propyl]-1H-benzimidazole |

InChI |

InChI=1S/C17H14N6O4/c24-22(25)10-4-6-12-14(8-10)20-16(18-12)2-1-3-17-19-13-7-5-11(23(26)27)9-15(13)21-17/h4-9H,1-3H2,(H,18,20)(H,19,21) |

InChI Key |

HIJXFOFEBGDCDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CCCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-(5-aminopentanoylamino)-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11931513.png)

![(Z)-but-2-enedioic acid;2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethanamine](/img/structure/B11931519.png)

![6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B11931538.png)

![6-ethyl-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B11931543.png)

![[(4aS,8aR)-1-(4-fluorophenyl)-6-(2-methyltriazol-4-yl)sulfonyl-4,5,7,8,8a,9-hexahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B11931553.png)

![7-Methyl-2-morpholin-4-yl-9-[1-(1,3-thiazol-2-ylamino)ethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11931554.png)

![2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B11931572.png)